molecular formula C25H26N2O7 B12544645 [(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate CAS No. 154230-39-4

[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate

Cat. No.: B12544645
CAS No.: 154230-39-4
M. Wt: 466.5 g/mol
InChI Key: VJSLWKUJNBPNGT-BHDDXSALSA-N
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Description

[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrimidine ring, and an oxolane ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.

    Oxolane Ring Formation: The oxolane ring is formed via a cyclization reaction, often involving a diol precursor and an acid catalyst.

    Esterification: The final step involves the esterification of the hydroxyl group with benzoic acid or its derivatives in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out each step sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield a dihydropyrimidine derivative.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a dihydropyrimidine derivative.

    Substitution: Formation of amide or thioester derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Antimicrobial Activity: Studied for its potential antimicrobial properties against various pathogens.

Medicine

    Drug Development: Explored as a lead compound in the development of new therapeutic agents.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] acetate
  • [(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] propionate

Uniqueness

  • Structural Features : The presence of the benzoate ester group distinguishes it from similar compounds with different ester groups.
  • Biological Activity : The specific ester group may confer unique biological activities, making it a compound of interest for further research.

Properties

CAS No.

154230-39-4

Molecular Formula

C25H26N2O7

Molecular Weight

466.5 g/mol

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate

InChI

InChI=1S/C25H26N2O7/c1-17-13-26(25(31)27(23(17)29)16-32-15-18-8-4-2-5-9-18)22-12-20(21(14-28)33-22)34-24(30)19-10-6-3-7-11-19/h2-11,13,20-22,28H,12,14-16H2,1H3/t20-,21+,22+/m0/s1

InChI Key

VJSLWKUJNBPNGT-BHDDXSALSA-N

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)COCC2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CN(C(=O)N(C1=O)COCC2=CC=CC=C2)C3CC(C(O3)CO)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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